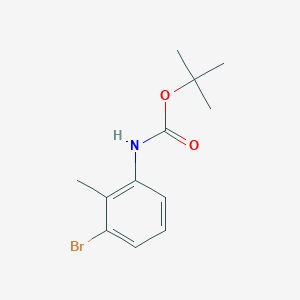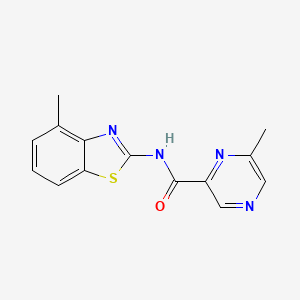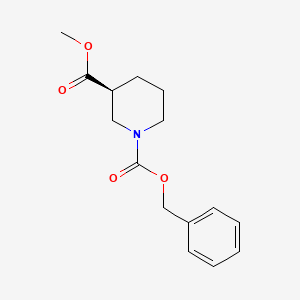![molecular formula C12H10F3NOS B2601779 N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide CAS No. 2411307-12-3](/img/structure/B2601779.png)
N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide, commonly referred to as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a member of the ynamide family of compounds, which are known for their unique chemical properties and diverse range of applications.
作用機序
The mechanism of action of TFPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. TFPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in regulating gene expression and cell growth. It has also been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in the inflammatory response.
Biochemical and physiological effects:
TFPB has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of pro-inflammatory cytokines and chemokines. TFPB has also been shown to have a low toxicity profile in animal studies, suggesting that it may have potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of TFPB is its potent and selective activity against cancer cells and inflammatory pathways, making it a promising candidate for drug development. However, one limitation of TFPB is its relatively complex synthesis, which may limit its availability for large-scale studies. Additionally, more research is needed to fully understand the mechanism of action of TFPB and its potential side effects.
将来の方向性
Future research on TFPB may focus on its potential applications in other disease areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies may investigate the optimal dosing and delivery methods for TFPB, as well as its potential interactions with other drugs and therapies. Finally, more research is needed to fully understand the structure-activity relationship of TFPB and its potential as a lead compound for drug discovery.
合成法
The synthesis of TFPB involves a multi-step process that begins with the reaction of 2-bromo-1-(trifluoromethylsulfanyl)benzene with but-2-yn-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions involving various reagents and catalysts to yield the final product, TFPB.
科学的研究の応用
TFPB has been studied extensively in the field of medicinal chemistry for its potential applications as a drug candidate. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. TFPB has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c1-2-5-11(17)16-8-9-6-3-4-7-10(9)18-12(13,14)15/h3-4,6-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSZRPFVAJPFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CC=C1SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane](/img/structure/B2601696.png)
![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2601697.png)
![N-(2,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2601698.png)

![N~1~-(2-chlorophenyl)-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2601702.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide](/img/structure/B2601707.png)
![(Z)-8-(3-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2601709.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2601712.png)


![6-Chloro-5-fluoro-2'-methylspiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B2601717.png)
![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2601718.png)